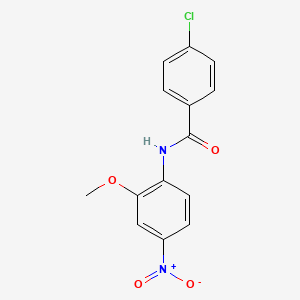![molecular formula C16H14BrNO B5125472 1-[4-(5-bromo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone](/img/structure/B5125472.png)
1-[4-(5-bromo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(5-bromo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone, also known as BRD-K68174516, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 1-[4-(5-bromo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone6 is not yet fully understood. However, it has been found to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs). These enzymes play important roles in cell growth and division, and inhibition of their activity can lead to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
1-[4-(5-bromo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone6 has been found to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells, including breast cancer, lung cancer, and leukemia cells. Additionally, it has been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[4-(5-bromo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone6 in lab experiments is its specificity for HDACs and CDKs. This allows for targeted inhibition of these enzymes, minimizing off-target effects. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Future Directions
There are several potential future directions for research on 1-[4-(5-bromo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone6. One area of interest is its potential use in treating viral infections, particularly those caused by RNA viruses. Additionally, further research is needed to fully understand its mechanism of action and to identify potential therapeutic applications in cancer treatment and other areas of medicine. Finally, the development of more efficient synthesis methods could make it more accessible for use in research.
Synthesis Methods
1-[4-(5-bromo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone6 can be synthesized using a multistep process that involves the reaction of 5-bromo-1,3-dihydro-2H-isoindole-2-carboxylic acid with 4-aminobenzophenone, followed by a series of purification steps. The final product is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
1-[4-(5-bromo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone6 has been found to have potential therapeutic applications in several areas of scientific research. It has been studied for its anti-inflammatory properties, as well as its ability to inhibit the growth of cancer cells. Additionally, 1-[4-(5-bromo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone6 has been found to have antiviral properties and has been studied for its potential use in treating viral infections.
properties
IUPAC Name |
1-[4-(5-bromo-1,3-dihydroisoindol-2-yl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO/c1-11(19)12-3-6-16(7-4-12)18-9-13-2-5-15(17)8-14(13)10-18/h2-8H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEYBCLDCNGUGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CC3=C(C2)C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(5-Bromo-1,3-dihydroisoindol-2-yl)phenyl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-cyclopropyl-1'-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B5125420.png)
![2-[(2-methylbenzyl)thio]-1H-naphtho[2,3-d]imidazole](/img/structure/B5125435.png)
![N-[4-({[3-(1-azepanyl)-2-quinoxalinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5125442.png)
![5-(2,3-dichlorophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5125452.png)
![2-[4-({4-[(dimethylamino)methyl]-1H-1,2,3-triazol-1-yl}methyl)-1-piperidinyl]-6-methylnicotinonitrile bis(trifluoroacetate)](/img/structure/B5125454.png)
![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-phenylpiperazine](/img/structure/B5125456.png)
![2-{[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5125460.png)
![1-(2-chlorobenzyl)-N-[(2-methyl-1H-indol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5125484.png)
![3-(4-methoxyphenyl)-5-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5125485.png)
![4-butoxy-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5125490.png)
![[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B5125493.png)